propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with a molecular formula of C12H12O4. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methoxy-2-oxochromene-3-carboxylic acid with methylethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-2-oxochromene-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2-oxochromene-3-methanol.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Ethyl 4-oxo-4H-chromene-3-carboxylate
- Ethyl 4-oxo-4H-chromene-2-carboxylate
Uniqueness
propan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
propan-2-yl 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8(2)18-13(15)11-7-9-6-10(17-3)4-5-12(9)19-14(11)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXRSFGBWNKBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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